molecular formula C10H10O2 B149612 3-Ethoxy-1-benzofuran CAS No. 138173-85-0

3-Ethoxy-1-benzofuran

Cat. No. B149612
M. Wt: 162.18 g/mol
InChI Key: VPBPQDVLUPHNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-1-benzofuran, also known as EBIO, is a chemical compound that has gained significant attention in scientific research. This organic compound is a benzofuran derivative and is commonly used in the field of pharmacology and medicinal chemistry. EBIO has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism Of Action

3-Ethoxy-1-benzofuran acts as a potassium channel opener, which results in the hyperpolarization of cell membranes. This hyperpolarization leads to the relaxation of smooth muscle cells, which causes vasodilation and reduces blood pressure. In addition, 3-Ethoxy-1-benzofuran has been shown to activate the calcium-activated potassium channels, which play a crucial role in the regulation of neuronal excitability.

Biochemical And Physiological Effects

3-Ethoxy-1-benzofuran has been shown to have various biochemical and physiological effects. It has been found to increase the production of nitric oxide, which is a potent vasodilator. This increase in nitric oxide production results in the relaxation of blood vessels, which reduces blood pressure. 3-Ethoxy-1-benzofuran has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death.

Advantages And Limitations For Lab Experiments

3-Ethoxy-1-benzofuran has several advantages as a research tool. It is a potent and selective potassium channel opener, which makes it a valuable tool for studying the role of potassium channels in various physiological and pathological conditions. Additionally, 3-Ethoxy-1-benzofuran has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of 3-Ethoxy-1-benzofuran is that it has poor solubility in water, which can make it difficult to use in certain experimental procedures.

Future Directions

There are several future directions for research on 3-Ethoxy-1-benzofuran. One potential area of research is the development of new derivatives of 3-Ethoxy-1-benzofuran that have improved solubility and potency. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-Ethoxy-1-benzofuran in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Furthermore, the mechanism of action of 3-Ethoxy-1-benzofuran needs to be further elucidated to understand its effects on various physiological processes.
Conclusion
In conclusion, 3-Ethoxy-1-benzofuran is a valuable compound in scientific research due to its potential therapeutic applications in various diseases. Its mechanism of action as a potassium channel opener makes it a valuable tool for studying the role of potassium channels in various physiological and pathological conditions. Further research is needed to investigate the potential therapeutic applications of 3-Ethoxy-1-benzofuran and to develop new derivatives with improved solubility and potency.

Synthesis Methods

The synthesis of 3-Ethoxy-1-benzofuran involves the reaction of salicylaldehyde with ethyl acetate in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of 3-Ethoxy-1-benzofuran. The purity of the synthesized compound can be increased by recrystallization and purification techniques.

Scientific Research Applications

3-Ethoxy-1-benzofuran has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a positive effect on the cardiovascular system by inducing vasodilation and reducing blood pressure. 3-Ethoxy-1-benzofuran has also been investigated for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Furthermore, 3-Ethoxy-1-benzofuran has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

138173-85-0

Product Name

3-Ethoxy-1-benzofuran

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-ethoxy-1-benzofuran

InChI

InChI=1S/C10H10O2/c1-2-11-10-7-12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3

InChI Key

VPBPQDVLUPHNGW-UHFFFAOYSA-N

SMILES

CCOC1=COC2=CC=CC=C21

Canonical SMILES

CCOC1=COC2=CC=CC=C21

synonyms

Benzofuran, 3-ethoxy-

Origin of Product

United States

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